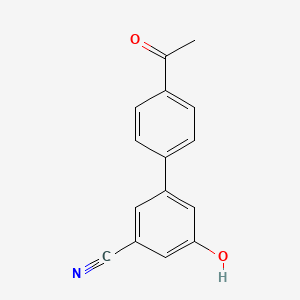

5-(4-Acetylphenyl)-3-cyanophenol

Overview

Description

5-(4-Acetylphenyl)-3-cyanophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a cyanide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-3-cyanophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Another method involves the Michael addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This reaction is efficient and can be carried out in a single step with satisfactory yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-3-cyanophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The cyanide group can be reduced to an amine.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Acetylphenyl)-3-cyanophenol, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the acetyl and cyano groups can enhance its activity against breast cancer cells, making it a candidate for further development in anticancer drug design.

- Antimicrobial Properties : This compound has demonstrated antimicrobial activity against certain bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Organic Synthesis

The compound serves as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitution and condensation reactions. Its functional groups allow for diverse synthetic pathways, making it valuable in creating pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is being investigated for its properties:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with improved performance characteristics.

- Dyes and Pigments : Due to its chromophoric properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings. The stability of its color under light exposure is an area of ongoing research.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2022) focused on the antimicrobial properties of the compound against E. coli and Staphylococcus aureus. The study found that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating significant potential for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Acetylphenyl)-3-cyanophenol is unique due to the presence of both a cyanide group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

5-(4-Acetylphenyl)-3-cyanophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a cyano group, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that phenolic compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity of this compound may be attributed to the hydroxyl group in its structure.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures . This anti-inflammatory action could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties. Compounds with a cyanophenol structure have been shown to exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The cyano and hydroxyl groups can interact with enzymes and receptors, influencing their activity. For example, its potential to inhibit cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects .

Study on Anti-inflammatory Activity

A study conducted on a related compound demonstrated significant anti-inflammatory effects in vivo using a zymosan-induced peritonitis model. The compound reduced leukocyte migration significantly compared to controls, indicating that similar mechanisms may be applicable to this compound .

| Compound | Dose (mg/kg) | Leukocyte Migration Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Test Compound | 10 | 68.5 |

| Test Compound | 50 | 90.5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Acetylphenyl)-3-cyanophenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving acetylphenyl intermediates and cyano-group introduction. For example, acetylation of phenolic precursors using acetyl chloride under anhydrous conditions, followed by cyanation via nucleophilic substitution (e.g., using KCN or CuCN). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and acetyl/cyano group integration. For ambiguous signals, compare with derivatives (e.g., mono-N-oxide analogs to resolve overlapping peaks) .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch near 2200 cm, acetyl C=O stretch ~1660 cm) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Use single-crystal diffraction (Mo-Kα radiation, SHELX software for refinement) to assign absolute configuration .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be systematically addressed during structural validation?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR/IR with mass spectrometry (HRMS) to confirm molecular weight. For crystallographic ambiguities (e.g., disorder in acetyl groups), employ density functional theory (DFT) calculations to compare experimental and simulated bond lengths/angles .

- Derivatization : Synthesize analogs (e.g., brominated or methylated derivatives) to isolate spectral signals. For example, used mono-N-oxide derivatives to assign regioisomers in acetylphenyl compounds .

Q. What computational strategies predict the reactivity or intermolecular interactions of this compound in drug discovery contexts?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize the compound’s electrostatic potential using Gaussian-based charge calculations.

- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. nitro groups) with bioactivity using PubChem-derived datasets. highlights InChI keys and molecular formulas for such analyses .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. ethers), and stoichiometry using a factorial design approach. Monitor byproducts via LC-MS and adjust parameters iteratively.

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation. utilized -NMR to optimize triazole-thione yields, a strategy adaptable to cyanophenol synthesis .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing biological or physicochemical data involving this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, dipole moment) with solubility or toxicity.

- Error Analysis : Use Bland-Altman plots to assess reproducibility in crystallographic parameters (e.g., R-factor discrepancies in ) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

Properties

IUPAC Name |

3-(4-acetylphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10(17)12-2-4-13(5-3-12)14-6-11(9-16)7-15(18)8-14/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVSPVMDHOPHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684748 | |

| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-25-8 | |

| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.